4-Methylcyclophosphamide

説明

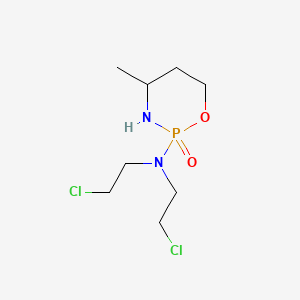

4-Methylcyclophosphamide is an alkylating agent structurally related to cyclophosphamide, a widely used chemotherapeutic prodrug. Its key distinction lies in the substitution of a methyl group at the 4-position of the oxazaphosphorine ring, which alters its metabolic activation and stability .

特性

CAS番号 |

52663-82-8 |

|---|---|

分子式 |

C8H17Cl2N2O2P |

分子量 |

275.11 g/mol |

IUPAC名 |

N,N-bis(2-chloroethyl)-4-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C8H17Cl2N2O2P/c1-8-2-7-14-15(13,11-8)12(5-3-9)6-4-10/h8H,2-7H2,1H3,(H,11,13) |

InChIキー |

WVOVAJAOADLLIN-UHFFFAOYSA-N |

SMILES |

CC1CCOP(=O)(N1)N(CCCl)CCCl |

正規SMILES |

CC1CCOP(=O)(N1)N(CCCl)CCCl |

他のCAS番号 |

57604-37-2 |

同義語 |

4-methylcyclophosphamide 4-methylcyclophosphamide, (2R-cis)-isomer 4-methylcyclophosphamide, (2R-trans)-isomer 4-methylcyclophosphamide, (2S-cis)-isomer 4-methylcyclophosphamide, (2S-trans)-isomer 4-methylcyclophosphamide, (cis)-(+-)-isomer 4-methylcyclophosphamide, (cis)-isomer 4-methylcyclophosphamide, (trans)-(+-)-isomer 4-methylcyclophosphamide, (trans)-isome |

製品の起源 |

United States |

類似化合物との比較

Structural and Metabolic Differences

Table 1: Structural and Metabolic Comparison

| Compound | Substituent at Position 4 | Key Metabolic Pathway | Primary Cytotoxic Byproduct |

|---|---|---|---|

| Cyclophosphamide | Hydrogen | CYP450 oxidation → 4-hydroxy derivative | Phosphoramide mustard, Acrolein |

| 4-Methylcyclophosphamide | Methyl | Direct activation (no 4-hydroxylation) | Methyl vinyl ketone, Phosphoramide analog |

| Ifosfamide | Chloroethyl side chain | CYP450 oxidation → 4-hydroxy derivative | Acrolein, Isophosphoramide mustard |

| Phosphoramide Mustard | None (active metabolite) | N/A (direct alkylating agent) | N/A |

- Cyclophosphamide : Requires hepatic CYP450 activation to generate 4-hydroxycyclophosphamide, which spontaneously decomposes into phosphoramide mustard (active alkylator) and acrolein (bladder-toxic metabolite) .

- This compound : The methyl group prevents 4-hydroxylation, leading to alternative activation pathways. Oxidation via Fenton’s reagent produces methyl vinyl ketone (instead of acrolein), while retaining cytotoxic aqueous-phase byproducts . This reduces bladder toxicity but may alter systemic efficacy .

- Ifosfamide : Similar activation to cyclophosphamide but with a chloroethyl side chain, resulting in distinct pharmacokinetics and neurotoxicity risks .

Pharmacological Activity

Table 2: Antitumor Efficacy in Murine Models

*T/C% = Tumor growth inhibition ratio (higher values indicate greater efficacy).

Toxicity and Metabolite Profiles

- Acrolein vs. Methyl Vinyl Ketone : Cyclophosphamide’s acrolein byproduct is linked to hemorrhagic cystitis, whereas this compound generates methyl vinyl ketone, a less urotoxic but still cytotoxic compound .

- Non-Cytotoxic Metabolites: Cyclophosphamide produces inactive metabolites like 4-ketocyclophosphamide and 2-carboxyethyl derivatives, which lack antitumor activity . In contrast, this compound’s oxidation generates persistent cytotoxic agents even after volatile byproducts are removed .

Clinical and Preclinical Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。